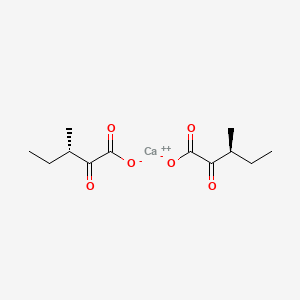

Calcium (S)-3-methyl-2-oxovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(3S)-3-methyl-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFSVYLXDCGPFY-SCGRZTRASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)C(=O)[O-].CC[C@H](C)C(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199788 | |

| Record name | alpha-Keto-isoleucine calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51828-96-7 | |

| Record name | alpha-Keto-isoleucine calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-isoleucine calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (S)-3-methyl-2-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 3-METHYL-2-OXO-PENTANOATE, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85RJ2N890T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Calcium (S)-3-methyl-2-oxovalerate in Isoleucine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Calcium (S)-3-methyl-2-oxovalerate in isoleucine metabolism. As the calcium salt of the α-keto acid analogue of isoleucine, this compound stands at a critical juncture in the catabolism of this essential branched-chain amino acid (BCAA). This document details the enzymatic reactions governing its formation and degradation, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines detailed experimental protocols for the study of these processes. Furthermore, it elucidates the intricate signaling pathways, particularly the mTOR pathway, that are influenced by isoleucine and its metabolites, offering insights for researchers in metabolic diseases and drug development.

Introduction

(S)-3-methyl-2-oxovaleric acid, and its stable calcium salt, is the α-keto acid produced from the essential amino acid L-isoleucine in the initial step of its catabolism.[1][2][3] This process is a reversible transamination, making (S)-3-methyl-2-oxovalerate a key metabolic intermediate that can either be reaminated back to isoleucine or committed to irreversible degradation for energy production.[1] Its central position in the BCAA metabolic pathway makes it a crucial molecule for understanding the regulation of protein synthesis, energy homeostasis, and cellular signaling. Dysregulation of its metabolism is implicated in serious metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[2] This guide will provide an in-depth exploration of the biochemistry, regulation, and experimental investigation of this compound.

Isoleucine Catabolic Pathway

The breakdown of isoleucine is a multi-step process that begins in the mitochondria of various tissues, with skeletal muscle being a primary site for the initial transamination step due to high activity of the necessary enzyme.[4]

Formation of (S)-3-methyl-2-oxovalerate

The first and reversible step in isoleucine catabolism is the transfer of its amino group to α-ketoglutarate, yielding (S)-3-methyl-2-oxovalerate and glutamate.[1][4] This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[1][4] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[5]

Oxidative Decarboxylation

Following its formation, (S)-3-methyl-2-oxovalerate is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[5][6] This multi-enzyme complex is the rate-limiting step in BCAA catabolism and converts (S)-3-methyl-2-oxovalerate into 2-methylbutanoyl-CoA, releasing CO2 and reducing NAD+ to NADH.[6][7] The resulting acyl-CoA derivative then enters subsequent pathways to ultimately produce acetyl-CoA and propionyl-CoA, which can be utilized in the citric acid cycle for energy production.[7]

Quantitative Data

Enzyme Kinetic Parameters

The efficiency and substrate affinity of the key enzymes in isoleucine metabolism are critical for maintaining metabolic homeostasis. The following table summarizes available kinetic data for BCAT and BCKDH.

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (units) | Reference |

| Branched-Chain Aminotransferase | L-Isoleucine | Rat Heart | 0.68 ± 0.03 | Not Specified | [8] |

| Branched-Chain α-Keto Acid Dehydrogenase | α-keto-β-methylvalerate (KMV) | Rat Liver | Not Specified | Not Specified | [9] |

Note: Specific Vmax values are often dependent on the specific experimental conditions and enzyme preparation purity, hence they are not always reported in a standardized manner.

Metabolite Concentrations

The physiological concentrations of isoleucine and its keto acid can vary depending on the tissue and nutritional state. The following table provides an overview of reported concentrations.

| Metabolite | Tissue/Fluid | Condition | Concentration (µM) | Reference |

| Isoleucine | Human Plasma | Healthy | 48.1 ± 9.2 (female) - 63.6 ± 13.0 (male) | [10] |

| Isoleucine | Human Muscle (intracellular) | Healthy | ~102 (calculated from vegetarian plasma levels) | [11][12] |

| α-keto-β-methylvalerate (KMV) | Rat Plasma | Control Diet | ~15 | [13] |

Experimental Protocols

Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT) Activity

This protocol is adapted from a method that measures the rate of NADH consumption in a coupled enzymatic reaction.[14]

Principle: The formation of (S)-3-methyl-2-oxovalerate from isoleucine is coupled to the reduction of this keto acid by a specific dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[14][15]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

-

L-Isoleucine solution: 50 mM in Assay Buffer

-

α-Ketoglutarate solution: 20 mM in Assay Buffer

-

NADH solution: 10 mM in Assay Buffer

-

D-2-hydroxyisocaproate dehydrogenase (coupling enzyme)

-

Sample containing BCAT activity (e.g., tissue homogenate)

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, L-isoleucine, α-ketoglutarate, and NADH in a cuvette.

-

Add the coupling enzyme to the mixture.

-

Initiate the reaction by adding the BCAT-containing sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 37°C).

-

Calculate the rate of NADH consumption, which is proportional to the BCAT activity.

Radiochemical Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol is based on the measurement of 14CO2 released from a radiolabeled substrate.[16]

Principle: The BCKDH complex catalyzes the decarboxylation of (S)-3-methyl-2-oxo[1-14C]valerate. The released 14CO2 is trapped and quantified by liquid scintillation counting.[16]

Reagents:

-

Assay Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 2 mM thiamine pyrophosphate, 1 mM NAD+, 0.2 mM Coenzyme A, and 2 mM dithiothreitol.

-

(S)-3-methyl-2-oxo[1-14C]valerate solution.

-

2 M Perchloric acid (to stop the reaction).

-

CO2 trapping solution (e.g., hyamine hydroxide).

-

Scintillation cocktail.

Procedure:

-

In a sealed reaction vessel, combine the Assay Buffer and the BCKDH-containing sample (e.g., isolated mitochondria).

-

Initiate the reaction by injecting the radiolabeled substrate.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by injecting perchloric acid.

-

Allow the released 14CO2 to be trapped in the collection well for 60 minutes.

-

Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

Signaling Pathways

The metabolism of branched-chain amino acids is intricately linked to cellular signaling pathways that control cell growth, proliferation, and protein synthesis. The mammalian target of rapamycin (mTOR) signaling pathway is a key player in this regulation.[17][18][19]

mTOR Signaling Pathway

BCAAs, particularly leucine, are potent activators of the mTOR complex 1 (mTORC1).[17] This activation is crucial for initiating protein synthesis. The availability of isoleucine and its metabolites can influence this pathway, thereby impacting cellular growth and function.[20]

Caption: Isoleucine metabolism and its influence on the mTOR signaling pathway.

Experimental Workflow for Studying Isoleucine Metabolism

A typical workflow for investigating the effects of a compound on isoleucine metabolism involves a combination of in vitro and in vivo studies.

Caption: A generalized experimental workflow for studying isoleucine metabolism.

Conclusion

This compound is a linchpin in isoleucine metabolism, connecting the reversible transamination of this essential amino acid to its irreversible catabolic fate. A thorough understanding of its biochemical transformations, the kinetics of the enzymes involved, and its influence on critical signaling pathways like mTOR is paramount for researchers in the fields of metabolic diseases, nutrition, and pharmacology. The experimental protocols and data presented in this guide offer a solid foundation for further investigations into the multifaceted role of this key metabolite and its potential as a therapeutic target or nutritional supplement.

References

- 1. Amino Acids Control Blood Glucose Levels through mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P. aeruginosa Metabolome Database: 2-Keto-3-methyl-valerate (PAMDB000605) [pseudomonas.umaryland.edu]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oslo-universitetssykehus.no [oslo-universitetssykehus.no]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 12. Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectrophometric assay for measuring branched-chain amino acid concentrations: application for measuring the sensitivity of protein metabolism to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mTORC1 is involved in the regulation of branched‐chain amino acid catabolism in mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Branched-Chain Amino Acid Supplementation Alters the Abundance of Mechanistic Target of Rapamycin and Insulin Signaling Proteins in Subcutaneous Adipose Explants from Lactating Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of Calcium (S)-3-methyl-2-oxovalerate in cells

An In-depth Technical Guide on the Cellular Mechanism of Action of Calcium (S)-3-methyl-2-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the calcium salt of the α-keto analogue of L-isoleucine, is a critical intermediate in the catabolism of branched-chain amino acids (BCAAs). Its mechanism of action is intrinsically linked to cellular nitrogen and energy metabolism. In therapeutic applications, particularly in nephrology, it serves as a nitrogen-free precursor to an essential amino acid, helping to mitigate the nitrogenous waste burden in patients with chronic kidney disease. In diagnostics, its accumulation is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). This guide provides a detailed examination of its cellular and molecular functions, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Integration into BCAA Catabolism

The primary mechanism of action of (S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid (KMV), is its participation in the catabolic pathway of the essential amino acid L-isoleucine. This process involves two principal enzymatic steps that bridge amino acid metabolism with central energy production.

Step 1: Reversible Transamination

The first step is a reversible transamination reaction where L-isoleucine is converted to (S)-3-methyl-2-oxovalerate. This reaction is catalyzed by the enzyme Branched-Chain Aminotransferase (BCAT) .[1] During this process, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate.[1]

This reversibility is key to its therapeutic action; when supplied exogenously, (S)-3-methyl-2-oxovalerate can be reaminated to form L-isoleucine, utilizing available nitrogen from other sources, such as non-essential amino acids.[2] This process effectively recycles nitrogen, reducing the synthesis of urea.[2]

Two major isoforms of BCAT exist, distributing this metabolic step between different cellular compartments:

Step 2: Irreversible Oxidative Decarboxylation

Following its formation, (S)-3-methyl-2-oxovalerate is transported into the mitochondria, where it undergoes irreversible oxidative decarboxylation. This reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) , a multi-enzyme complex located on the inner mitochondrial membrane.[3][4]

This step is the rate-limiting and committed step in BCAA catabolism.[5] The BCKDC complex converts (S)-3-methyl-2-oxovalerate into its corresponding acyl-CoA derivative, which then proceeds through several more steps before its carbon skeleton enters the Tricarboxylic Acid (TCA) cycle.[6]

The activity of the BCKDC complex is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle, making it a critical control point in BCAA metabolism.[5][7]

Clinical Significance and Pathophysiology

Chronic Kidney Disease (CKD)

In patients with CKD, limiting dietary protein is crucial to reduce the accumulation of nitrogenous waste products. Ketoanalogues, including this compound, are prescribed alongside a low-protein diet.[2] They provide the essential carbon skeleton of isoleucine without the amino group.[8] Through the reversible BCAT-mediated reaction, the body synthesizes L-isoleucine from the ketoacid, consuming excess nitrogen and thereby lowering the production of urea.[2] This approach helps maintain nutrition while minimizing uremic toxin buildup.[2]

Maple Syrup Urine Disease (MSUD)

MSUD is an inherited metabolic disorder caused by a deficiency in the BCKDC enzyme complex.[9] This deficiency blocks the catabolism of all three BCAAs, leading to the accumulation of both BCAAs and their respective α-keto acids, including (S)-3-methyl-2-oxovalerate, in the blood, urine, and cerebrospinal fluid.[9] High levels of these metabolites are neurotoxic and cause severe neurological damage if untreated.[9] Therefore, (S)-3-methyl-2-oxovalerate is a key biomarker for the diagnosis and monitoring of MSUD.

References

- 1. This compound | 51828-96-7 | Benchchem [benchchem.com]

- 2. verification.fda.gov.ph [verification.fda.gov.ph]

- 3. scispace.com [scispace.com]

- 4. medlink.com [medlink.com]

- 5. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 7. Activity state of the branched chain alpha-ketoacid dehydrogenase complex in heart, liver, and kidney of normal, fasted, diabetic, and protein-starved rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

An In-depth Technical Guide to 3-Methyl-2-Oxovaleric Acid Calcium Salt: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-oxovaleric acid calcium salt, a key intermediate in the metabolism of the essential amino acid isoleucine. The history of this alpha-keto acid is intrinsically linked to the elucidation of branched-chain amino acid catabolism and the understanding of the rare metabolic disorder, Maple Syrup Urine Disease (MSUD). This document details the discovery, synthesis, and physicochemical properties of 3-methyl-2-oxovaleric acid calcium salt. It further explores its central role in metabolic pathways, the pathophysiology of MSUD, and its applications in scientific research. Detailed experimental protocols for its synthesis and analysis, along with visualizations of relevant biological pathways and experimental workflows, are provided to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.

Discovery and History

The discovery of 3-methyl-2-oxovaleric acid is interwoven with the study of amino acid metabolism and the investigation of inherited metabolic disorders. While a definitive, isolated discovery of the compound is not prominently documented, its identification and characterization were pivotal in understanding the catabolic pathway of isoleucine.

The historical timeline is largely associated with the research into Maple Syrup Urine Disease (MSUD), a rare autosomal recessive disorder. In the mid-20th century, the characteristic sweet odor of the urine of affected infants led to the investigation of the accumulating metabolites. Through the application of early analytical techniques such as paper chromatography, researchers were able to identify the buildup of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding α-keto acids in the biological fluids of MSUD patients[1][2]. 3-methyl-2-oxovaleric acid was identified as the α-keto acid derived from isoleucine[3][4].

The elucidation of the enzymatic defect in MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex, further solidified the role of 3-methyl-2-oxovaleric acid as a key metabolic intermediate[5][6][7]. The accumulation of this and other branched-chain keto acids was established as the primary cause of the severe neurological damage observed in untreated MSUD patients[3][8].

The synthesis of 3-methyl-2-oxovaleric acid and its salts, including the calcium salt, was subsequently developed for research purposes, enabling more detailed studies of its biochemical properties, metabolic fate, and pathological effects. A notable synthesis method for the calcium salt was detailed in a Chinese patent, providing a scalable process for its preparation[9].

Physicochemical Properties

The calcium salt of 3-methyl-2-oxovaleric acid is a stable, crystalline powder, making it a suitable form for research and potential therapeutic applications. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₈CaO₆ | [10][11] |

| Molecular Weight | 298.35 g/mol | [10][11] |

| Appearance | White to off-white solid | [12] |

| Melting Point | >270°C (decomposes) | [12] |

| Solubility | Soluble in water, slightly soluble in methanol (with heating) | [12][13] |

| Storage | Hygroscopic, store at -20°C under inert atmosphere | [12] |

| CAS Number | 66872-75-1 | [10][11] |

Experimental Protocols

Synthesis of 3-Methyl-2-Oxovaleric Acid Calcium Salt

The following protocol is based on the method described in Chinese patent CN103044238A[9]. This process involves the reaction of diethyl oxalate with 2-methyl butyraldehyde in the presence of a sodium alkoxide, followed by hydrolysis, extraction, and salt formation with calcium chloride.

Materials:

-

Diethyl oxalate

-

2-Methyl butyraldehyde

-

Sodium methoxide solution (28% in methanol)

-

Sodium hydroxide solution (30% aqueous)

-

Hydrochloric acid

-

Methyl isobutyl ketone (MIBK)

-

Calcium chloride

-

Purified water

-

Organic solvent for refining (e.g., ethanol)

Procedure:

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere, add the sodium methoxide solution in methanol.

-

Addition of Reactants: While maintaining the temperature at approximately 25°C, slowly drip in diethyl oxalate. Stir the mixture for 30 minutes.

-

Aldol Condensation: Slowly add 2-methyl butyraldehyde to the reaction mixture and continue stirring for another 30 minutes.

-

Hydrolysis: Add the 30% sodium hydroxide solution to the mixture, ensuring the temperature does not exceed 25°C. Continue stirring for 5 hours.

-

Acidification and Extraction: Acidify the reaction mixture by adding hydrochloric acid. Extract the aqueous phase three times with methyl isobutyl ketone (MIBK).

-

Washing and pH Adjustment: Combine the organic extracts and wash with purified water. Adjust the pH of the aqueous layer to 5.8 with 30% sodium hydroxide solution and separate the layers. Repeat the washing and pH adjustment of the organic phase.

-

Salt Formation: Combine the aqueous layers and adjust the pH to 8.8 with 30% sodium hydroxide solution. Slowly add an aqueous solution of calcium chloride at a temperature not less than 20°C. Stir for 2 hours.

-

Isolation of Crude Product: Cool the mixture to 5°C and allow it to stand for 1 hour. Collect the precipitated crude 3-methyl-2-oxovaleric acid calcium salt by centrifugation or filtration.

-

Refining: Dissolve the crude product in 7-15 times its weight of purified water. Add an organic solvent (0-0.8 times the weight of the purified water) to induce recrystallization. Collect the refined product.

Expected Outcome: A white to off-white crystalline powder of racemic 3-methyl-2-oxovaleric acid calcium salt with a purity of >99% (as determined by HPLC).

Quantitative Analysis in Biological Samples

The quantification of 3-methyl-2-oxovaleric acid in biological fluids like plasma and urine is crucial for the diagnosis and monitoring of MSUD. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a common and sensitive method.

General Procedure Outline:

-

Sample Preparation:

-

Deproteinize plasma or serum samples using a suitable agent (e.g., methanol or tungstic acid).

-

Urine samples may require dilution.

-

Add an internal standard (e.g., an isotopically labeled analog of the analyte).

-

-

Derivatization (Optional but common for improved sensitivity and chromatography):

-

Chromatographic Separation:

-

Separate the derivatized analytes using a reversed-phase HPLC column.

-

-

Detection:

-

Detect and quantify the analyte using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Metabolic Pathways and Biological Significance

3-Methyl-2-oxovaleric acid is a central metabolite in the catabolism of the branched-chain amino acid isoleucine.

Isoleucine Catabolic Pathway

The breakdown of isoleucine occurs primarily in the mitochondria of various tissues, with the liver being a major site.

Caption: The catabolic pathway of isoleucine.

The Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

The BCKAD complex is a large, multi-enzyme complex located in the inner mitochondrial membrane. It catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from all three branched-chain amino acids[5][6][7]. The complex consists of three catalytic components:

-

E1 (α2β2 tetramer): A decarboxylase that requires thiamine pyrophosphate (TPP) as a cofactor.

-

E2 (transacylase): Contains a lipoic acid cofactor and transfers the acyl group to coenzyme A.

-

E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the reduced lipoamide cofactor.

The activity of the BCKAD complex is tightly regulated by a phosphorylation/dephosphorylation cycle, controlled by a specific kinase (BCKDK) and phosphatase (PPM1K)[5].

Role in Pathophysiology: Maple Syrup Urine Disease (MSUD)

In individuals with MSUD, a genetic deficiency in any of the subunits of the BCKAD complex leads to its dysfunction[5][7]. This results in the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid, in blood, urine, and cerebrospinal fluid[8][16].

The accumulation of these metabolites is highly neurotoxic and is responsible for the severe neurological symptoms of MSUD, which include lethargy, poor feeding, seizures, and developmental delay[1][3]. The exact mechanisms of neurotoxicity are multifactorial and are thought to involve:

-

Disruption of energy metabolism: The accumulated keto acids can interfere with mitochondrial function and the Krebs cycle[8].

-

Neurotransmitter imbalance: High levels of branched-chain amino acids can compete with the transport of other large neutral amino acids (like tryptophan and tyrosine) across the blood-brain barrier, leading to a deficiency of precursors for neurotransmitter synthesis[8].

-

Oxidative stress: The buildup of these metabolites can lead to the generation of reactive oxygen species, causing cellular damage.

The concentration of 3-methyl-2-oxovaleric acid and other branched-chain keto acids can increase 10- to 20-fold in the brains of MSUD patients[1].

Quantitative Data in MSUD Patients:

| Analyte | Condition | Concentration Range (μmol/L) | Reference(s) |

| Leucine | MSUD (at diagnosis) | 463 - 3962 | |

| Isoleucine | MSUD (at diagnosis) | 454 (average) | |

| Valine | MSUD (at diagnosis) | 550 (average) | |

| Alloisoleucine | MSUD | Undetectable to 254 | [17] |

| 3-Methyl-2-oxovaleric acid | MSUD | Significantly elevated | [18][19] |

Signaling Pathways and Future Research Directions

While the primary role of 3-methyl-2-oxovaleric acid is as a metabolic intermediate, emerging research suggests that metabolites can also act as signaling molecules. The direct signaling roles of 3-methyl-2-oxovaleric acid are still an active area of investigation.

The accumulation of this and other keto acids in MSUD clearly has profound effects on cellular function, suggesting that they may modulate various signaling pathways, although these are likely to be pathological consequences of high concentrations rather than physiological signaling roles at normal levels.

The calcium salt formulation of 3-methyl-2-oxovaleric acid is primarily for stability and ease of handling in research settings. There is currently no direct evidence to suggest a specific role for the calcium ion in the biological activity of the molecule beyond its function as a counter-ion.

Future research should focus on:

-

Elucidating the precise molecular mechanisms of neurotoxicity in MSUD.

-

Investigating potential direct signaling roles of 3-methyl-2-oxovaleric acid at physiological concentrations.

-

Exploring the therapeutic potential of modulating the isoleucine catabolic pathway in various diseases.

Experimental and Logical Workflow Diagrams

Caption: General workflow for the synthesis of 3-methyl-2-oxovaleric acid calcium salt.

Conclusion

3-Methyl-2-oxovaleric acid calcium salt is a compound of significant interest in the fields of biochemistry and medicine. Its history is a testament to the progress in our understanding of metabolic pathways and the genetic basis of disease. As a key metabolite in isoleucine catabolism, its accumulation serves as a critical biomarker for Maple Syrup Urine Disease. The availability of its stable calcium salt form facilitates further research into the pathophysiology of MSUD and the broader roles of branched-chain amino acid metabolism in health and disease. This technical guide provides a foundational resource for scientists and researchers, offering insights into the discovery, properties, and experimental considerations of this important molecule.

References

- 1. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 4. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 5. google.com [google.com]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. gosset.ai [gosset.ai]

- 8. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 9. CN103044238A - Method for preparing calcium 3-methyl-2-oxovalerate - Google Patents [patents.google.com]

- 10. chemscene.com [chemscene.com]

- 11. scbt.com [scbt.com]

- 12. 3-METHYL-2-OXOVALERIC ACID CALCIUM SALT CAS#: 66393-67-7 [amp.chemicalbook.com]

- 13. glpbio.com [glpbio.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of (S)- and (R)-2-oxo-3-methylvaleric acid in plasma of patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diagnosis of an intermediate case of maple syrup urine disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Calcium (S)-3-methyl-2-oxovalerate in Maple Syrup Urine Disease: A Technical Guide

Introduction

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic deficiency disrupts the normal metabolism of the branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – leading to their accumulation and the accumulation of their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids.[1] The buildup of these compounds, particularly leucine and its ketoacid, is neurotoxic and can lead to severe neurological damage, developmental delay, and a characteristic sweet odor of the urine, reminiscent of maple syrup.[1][2] One of the key metabolites that accumulates in MSUD is (S)-3-methyl-2-oxovalerate, the α-ketoacid derived from isoleucine. This technical guide provides an in-depth exploration of the relationship between Calcium (S)-3-methyl-2-oxovalerate and MSUD, targeting researchers, scientists, and drug development professionals.

Biochemical Pathway of Branched-Chain Amino Acid Catabolism

The catabolism of BCAAs is a multi-step mitochondrial process. The initial step for all three BCAAs is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts them into their respective α-ketoacids. The second, and rate-limiting, step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the BCKD complex. A deficiency in this complex is the underlying cause of MSUD.

Below is a diagram illustrating the BCAA catabolic pathway and the point of disruption in MSUD.

References

Stereospecificity of (S)-3-Methyl-2-Oxovalerate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-methyl-2-oxovalerate, a branched-chain α-keto acid (BCKA) derived from the essential amino acid L-isoleucine, plays a critical role in cellular metabolism. Its stereospecific interactions with key enzymes govern its metabolic fate and biological activity. Dysregulation of (S)-3-methyl-2-oxovalerate metabolism, particularly its accumulation, is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), leading to severe neurological damage. This technical guide provides a comprehensive overview of the stereospecificity of (S)-3-methyl-2-oxovalerate in biological systems, focusing on its metabolic pathways, enzymatic interactions, and implications in health and disease. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for its analysis, and an exploration of the signaling pathways affected by its accumulation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, neurobiology, and therapeutic development.

Metabolic Pathway of (S)-3-Methyl-2-Oxovalerate

(S)-3-methyl-2-oxovalerate is an intermediate in the catabolism of L-isoleucine. The initial and reversible step is the transamination of L-isoleucine, catalyzed by branched-chain aminotransferases (BCATs), to form (S)-3-methyl-2-oxovalerate. Subsequently, the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex located in the inner mitochondrial membrane, catalyzes the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxovalerate.

Figure 1: Metabolic pathway of (S)-3-methyl-2-oxovalerate.

Quantitative Data

Enzyme Kinetics

The stereospecificity of the enzymes involved in (S)-3-methyl-2-oxovalerate metabolism is critical. While comprehensive kinetic data for the human enzymes with specific stereoisomers are not fully available in all literature, the following tables summarize the known quantitative information.

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Branched-chain Aminotransferase (BCAT) | L-Isoleucine | Tomato | 160 ± 20 | 1.3 ± 0.1 | [1] |

| L-Leucine | Tomato | 130 ± 10 | 2.3 ± 0.1 | [1] | |

| L-Valine | Tomato | 430 ± 40 | 1.0 ± 0.1 | [1] |

Table 1: Kinetic Parameters of Branched-chain Aminotransferase (BCAT).

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Notes | Reference(s) |

| Branched-chain α-keto acid Dehydrogenase Complex (BCKDC) | α-Ketoisovalerate (from Valine) | Rat Heart | 0.25 | Concentration needed to activate BCKDC to 50% of total activity. | [2] |

| α-Ketoisocaproate (from Leucine) | Rat Heart | 0.07 | Concentration needed to activate BCKDC to 50% of total activity. | [2] | |

| α-Keto-β-methylvalerate (from Isoleucine) | Rat Heart | 0.10 | Concentration needed to activate BCKDC to 50% of total activity. | [2] | |

| α-Ketoisovalerate | Thiamin-responsive MSUD fibroblasts | 7 (without TPP) | The apparent Km for the substrate is significantly higher in this disease state, indicating lower enzyme affinity. The addition of the cofactor thiamin pyrophosphate (TPP) lowers the Km to 4 mM.[3] | [3] | |

| α-Ketoisovalerate | Normal fibroblasts | 0.05 | [3] |

Metabolite Concentrations

The concentration of (S)-3-methyl-2-oxovalerate is significantly elevated in individuals with MSUD.

| Metabolite | Condition | Fluid | Concentration Range (µmol/L) | Reference(s) |

| 3-Methyl-2-oxovaleric acid | Healthy | Plasma | Not typically detected or very low | [4] |

| MSUD (treated) | Plasma | Variable, can be elevated | [4][5] | |

| MSUD (untreated) | Plasma | Significantly elevated | [4][5] | |

| 3-Methyl-2-oxovaleric acid | Healthy | Urine | 2.2 (0.4–4.8) mmol/mol creatinine | [1] |

| MSUD (untreated) | Urine | Significantly elevated | [6][7] | |

| Alloisoleucine | Healthy | Plasma | Not detected | [5] |

| MSUD | Plasma | Significantly elevated | [5] |

Table 3: Concentrations of 3-Methyl-2-oxovaleric Acid and Alloisoleucine in Health and Disease. Note: The presence of alloisoleucine, a diastereomer of isoleucine, is a pathognomonic marker for MSUD, arising from the transamination of the (R)-enantiomer of 3-methyl-2-oxovalerate.[4]

Experimental Protocols

Spectrophotometric Assay for Branched-chain Aminotransferase (BCAT) Activity

This continuous 96-well plate assay measures the transamination of L-leucine to α-ketoisocaproate, which is then reduced back to L-leucine by leucine dehydrogenase, leading to the oxidation of NADH.[8]

Reagents:

-

Assay Buffer: 100 mM Tris/HCl, pH 8.5

-

L-Leucine solution

-

α-Ketoglutarate solution

-

NADH solution

-

Leucine Dehydrogenase

-

Ammonium Chloride solution

-

GTP solution (to inhibit glutamate dehydrogenase interference)

-

Enzyme extract or purified BCAT

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, α-ketoglutarate, NADH, leucine dehydrogenase, ammonium chloride, and GTP.

-

Add the enzyme sample (tissue homogenate or purified enzyme) to the wells of a 96-well plate.

-

Initiate the reaction by adding L-leucine.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the rate of NADH oxidation, which is proportional to the BCAT activity. A blank reaction without leucine dehydrogenase can be used to correct for any background NADH oxidation.[8]

Branched-chain α-keto acid Dehydrogenase (BCKDC) Activity Assay using a 13C-labeled Substrate

This highly sensitive method measures the release of 13CO2 from a 13C-labeled BCKA substrate.[9]

Reagents:

-

Assay Buffer: 30 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, 2 mM TPP, 1 mM NAD+, 0.2 mM CoA, 2 mM DTT.

-

α-Keto[1-13C]isocaproate solution (or other 13C-labeled BCKA).

-

Enzyme extract (e.g., mitochondrial preparation).

-

Stopping Solution: 2 M Perchloric acid.

-

Internal Standard: K213CO3 solution of known concentration.

Procedure:

-

Prepare the reaction mixture in a sealed vial containing the Assay Buffer and the enzyme extract.

-

Initiate the reaction by adding the α-keto[1-13C]isocaproate solution.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by injecting the Stopping Solution.

-

Add a known amount of the K213CO3 internal standard.

-

Analyze the headspace gas for the ratio of 13CO2 to 12CO2 using gas chromatography-isotope ratio mass spectrometry (GC-IRMS).

-

Calculate the amount of 13CO2 produced, which is directly proportional to the BCKDC activity.[9]

Chiral Separation of 3-Methyl-2-Oxovalerate Enantiomers by HPLC

This method allows for the separation and quantification of the (S) and (R) enantiomers of 3-methyl-2-oxovalerate. The keto acids are often derivatized to enhance detection.

Sample Preparation:

-

Deproteinize plasma or urine samples with an acid (e.g., perchloric acid).

-

Separate the α-keto acids from amino acids using cation-exchange chromatography.[10]

-

Derivatize the α-keto acids with a fluorescent labeling agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).

HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC V) are commonly used.[11][12][13]

-

Mobile Phase: The mobile phase composition is crucial for achieving separation and depends on the column used.

-

Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol.[12] Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required.[14]

-

Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[11]

-

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV or fluorescence detection, depending on the derivatization agent used.

Workflow for Method Development: A systematic screening of different chiral columns and mobile phase compositions is often necessary to achieve optimal separation.

Figure 2: Workflow for chiral HPLC method development.

Signaling Pathways and Neurotoxicity

The accumulation of (S)-3-methyl-2-oxovalerate and other BCKAs in MSUD is neurotoxic. The primary mechanisms of this neurotoxicity involve excitotoxicity mediated by glutamate receptors and oxidative stress.

Disruption of Glutamate Signaling

High concentrations of BCKAs can interfere with glutamate metabolism and signaling in the brain.[15] This can lead to an imbalance in excitatory neurotransmission. While direct interaction studies with (S)-3-methyl-2-oxovalerate are limited, other α-keto acids have been shown to modulate the activity of NMDA and AMPA receptors, key players in glutamatergic signaling.[15][16]

-

NMDA Receptors: Activation of NMDA receptors is crucial for synaptic plasticity, but overactivation can lead to excitotoxicity and neuronal cell death. Some studies suggest that α-keto acids can potentiate NMDA receptor activity, contributing to neuronal damage.[16]

-

AMPA Receptors: These receptors mediate fast excitatory synaptic transmission. Modulation of AMPA receptor function by auxiliary subunits and other molecules is critical for normal brain function.[17][18] Alterations in the cellular environment due to high BCKA levels could indirectly affect AMPA receptor trafficking and function.

Figure 3: Potential disruption of glutamate signaling by (S)-3-methyl-2-oxovalerate.

Induction of Oxidative Stress

The accumulation of BCKAs can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[15] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate cell death pathways.

The precise molecular mechanisms by which (S)-3-methyl-2-oxovalerate induces ROS production are still under investigation but may involve:

-

Inhibition of mitochondrial respiratory chain complexes.

-

Depletion of cellular antioxidants such as glutathione.

Figure 4: Induction of oxidative stress by (S)-3-methyl-2-oxovalerate.

Impact on mTOR and Insulin Signaling

Emerging evidence suggests that branched-chain amino acids and their metabolites can modulate the mTOR (mammalian target of rapamycin) and insulin signaling pathways. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[4] Dysregulation of BCAA metabolism has been linked to insulin resistance. While the specific stereospecific effects of (S)-3-methyl-2-oxovalerate on these pathways are an active area of research, it is plausible that its accumulation contributes to the broader metabolic dysregulation seen in conditions like MSUD.

Conclusion and Future Directions

The stereospecificity of (S)-3-methyl-2-oxovalerate is a critical determinant of its biological activity and metabolic fate. The stereoselective nature of the enzymes involved in its metabolism, particularly BCAT and BCKDC, ensures the proper flow of metabolites through the isoleucine catabolic pathway. The accumulation of (S)-3-methyl-2-oxovalerate, as seen in MSUD, has profound pathological consequences, primarily due to its neurotoxic effects.

Future research should focus on:

-

Elucidating the precise kinetic parameters of human BCKDC for the (S) and (R) enantiomers of 3-methyl-2-oxovalerate.

-

Identifying the specific molecular targets of (S)-3-methyl-2-oxovalerate within the glutamate receptor and oxidative stress signaling pathways.

-

Developing stereospecific therapeutic strategies for MSUD that target the metabolism or neurotoxic effects of (S)-3-methyl-2-oxovalerate.

A deeper understanding of the stereospecific aspects of (S)-3-methyl-2-oxovalerate metabolism will be instrumental in the development of novel diagnostic and therapeutic approaches for MSUD and other related metabolic disorders. This knowledge is also crucial for drug development professionals, as off-target effects on BCAA metabolism can have significant physiological consequences.

References

- 1. journals.plos.org [journals.plos.org]

- 2. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiamin-responsive maple-syrup-urine disease: decreased affinity of the mutant branched-chain alpha-keto acid dehydrogenase for alpha-ketoisovalerate and thiamin pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 7. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ymc.co.jp [ymc.co.jp]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 14. researchgate.net [researchgate.net]

- 15. Role of Reactive Oxygen Species in the Neurotoxicity of Environmental Agents Implicated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medlink.com [medlink.com]

- 17. Modulation of AMPA receptor function by auxiliary subunits | springermedicine.com [springermedicine.com]

- 18. Functional modulation of AMPA receptors by transmembrane AMPA receptor regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of (S)-3-Methyl-2-Oxovalerate from Isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate, a key intermediate in various metabolic pathways and a valuable chiral building block in the synthesis of pharmaceuticals. This document details the core enzymatic reaction, presents quantitative data from various microbial sources, outlines detailed experimental protocols, and provides visual representations of the biochemical pathway and experimental workflows.

Core Reaction: Transamination of L-Isoleucine

The enzymatic conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate is primarily catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) , also systematically known as L-isoleucine:2-oxoglutarate aminotransferase (EC 2.6.1.42).[1][2][3] This reversible reaction involves the transfer of an amino group from L-isoleucine to an α-keto acid acceptor, most commonly α-ketoglutarate (2-oxoglutarate). The reaction yields (S)-3-methyl-2-oxovalerate and L-glutamate.[1][3] This transamination is the initial step in the catabolism of branched-chain amino acids (BCAAs), which include isoleucine, leucine, and valine.[4][5][6]

The reaction can be summarized as follows:

L-Isoleucine + 2-Oxoglutarate ⇌ (S)-3-Methyl-2-oxovalerate + L-Glutamate

This enzymatic transformation is a crucial step in both the biosynthesis and degradation of branched-chain amino acids.[1][7] The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the amino group transfer.[1]

Quantitative Data on Branched-Chain Amino Acid Aminotransferases (BCATs)

The kinetic properties and optimal conditions for BCATs vary depending on the microbial source. Below is a summary of key quantitative data from studies on BCATs from different microorganisms.

| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Helicobacter pylori NCTC 11637 | L-Isoleucine | 0.34 | 27.3 | 8.0 | 37 | [8] |

| 2-Oxoglutarate | 0.085 | [8] | ||||

| Lactobacillus paracasei subsp. paracasei CHCC 2115 | L-Isoleucine | Not specified | Not specified | 7.3 | 43 | [9][10] |

| Lactococcus lactis | L-Isoleucine | Not specified | Not specified | Not specified | Not specified | [11] |

| Thermoproteus tenax | L-Alanine | Not specified | Not specified | 8.0 (at 55°C) | 55 | [12] |

Note: The Vmax for Helicobacter pylori BCAT was exceptionally high, indicating a very active enzyme.[8] The enzyme from Lactobacillus paracasei demonstrated activity under conditions relevant to cheese ripening (pH 5.2, 4% NaCl).[9][10] The Lactococcus lactis BcaT is responsible for 90% of the total isoleucine aminotransferase activity in the cell.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of isoleucine to (S)-3-methyl-2-oxovalerate.

Purification of Branched-Chain Amino Acid Aminotransferase

The following is a general protocol for the purification of BCAT from bacterial sources, based on methods described for Helicobacter pylori and Lactobacillus paracasei.[8][9][10]

Materials:

-

Bacterial cell pellet

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors)

-

Lysozyme

-

DNase I

-

Chromatography resins (e.g., Anion exchange, Affinity, Hydrophobic interaction)

-

Chromatography system (e.g., FPLC or HPLC)

-

Bradford reagent for protein quantification

-

SDS-PAGE reagents and equipment

Procedure:

-

Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer. Add lysozyme and incubate on ice to facilitate cell wall breakdown. Sonicate the suspension to complete cell disruption. Add DNase I to reduce viscosity from released DNA.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. Collect the supernatant containing the soluble proteins.

-

Anion Exchange Chromatography: Load the clarified supernatant onto an anion exchange column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for BCAT activity.

-

Affinity Chromatography: Pool the active fractions and apply them to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or a specific ligand-based resin). Wash the column to remove non-specifically bound proteins. Elute the target enzyme using a specific eluent (e.g., imidazole for His-tagged proteins).

-

Hydrophobic Interaction Chromatography: Further purify the enzyme by applying the eluted fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Load the sample in a high-salt buffer and elute with a decreasing salt gradient.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. A single band corresponding to the expected molecular weight of BCAT indicates successful purification.

-

Protein Quantification: Determine the protein concentration of the purified enzyme using the Bradford assay or by measuring absorbance at 280 nm.

Enzymatic Activity Assay

The activity of BCAT can be determined using various methods, including spectrophotometric and radioisotope-based assays.

3.2.1. Spectrophotometric Assay

This continuous assay couples the formation of the branched-chain 2-oxo acid to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12][13]

Materials:

-

Purified BCAT enzyme

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

L-Isoleucine solution

-

2-Oxoglutarate solution

-

Pyridoxal 5'-phosphate (PLP) solution

-

NADH solution

-

Coupling enzyme: D-2-hydroxyisocaproate dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, L-isoleucine, 2-oxoglutarate, PLP, and NADH.

-

Add the coupling enzyme, D-2-hydroxyisocaproate dehydrogenase.

-

Initiate the reaction by adding a small amount of the purified BCAT enzyme.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

3.2.2. Radioisotope Assay

This highly sensitive method uses radiolabeled isoleucine to track the formation of the corresponding α-keto acid.[14]

Materials:

-

Purified BCAT enzyme

-

Assay buffer

-

Radioactively labeled L-isoleucine (e.g., 14C-isoleucine)

-

2-Oxoglutarate solution

-

p-Nitrophenylhydrazine solution

-

Toluene-based scintillation liquid

-

Liquid scintillation counter

Procedure:

-

Set up a reaction mixture containing assay buffer, 2-oxoglutarate, and radioactively labeled L-isoleucine.

-

Start the reaction by adding the BCAT enzyme and incubate at the optimal temperature.

-

Stop the reaction at various time points.

-

Convert the radioactive oxoacid product to its p-nitrophenylhydrazone derivative by adding p-nitrophenylhydrazine.

-

Extract the hydrazone derivative into a toluene-based scintillation liquid.

-

Measure the radioactivity in the toluene layer using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of product formed.

Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate.

Experimental Workflow for BCAT Purification and Analysis

Caption: General workflow for purification and analysis of BCAT.

References

- 1. uniprot.org [uniprot.org]

- 2. L-isoleucine-2-oxoglutarate transaminase activity [maayanlab.cloud]

- 3. ModelSEED [modelseed.org]

- 4. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 7. Leucine transaminase - Wikipedia [en.wikipedia.org]

- 8. Purification of branched-chain amino acid aminotransferase from Helicobacter pylori NCTC 11637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of a branched-chain amino acid aminotransferase from Lactobacillus paracasei subsp. paracasei CHCC 2115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 13. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Branched-chain-amino-acid aminotransferase assay using radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Calcium (S)-3-methyl-2-oxovalerate and its Interplay with Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Calcium (S)-3-methyl-2-oxovalerate and its intricate relationship with mitochondrial function. (S)-3-methyl-2-oxovalerate, the alpha-keto acid analog of the essential amino acid isoleucine, plays a pivotal role in cellular energy metabolism. This document consolidates available data on its metabolic fate, its influence on mitochondrial respiration, reactive oxygen species (ROS) production, and relevant signaling pathways. Detailed experimental protocols for assessing these mitochondrial parameters are provided, alongside quantitative data from relevant studies. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter. This guide is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential and metabolic implications of this compound.

Introduction

This compound, also known as the calcium salt of α-keto-β-methylvaleric acid, is a key metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine[1]. BCAAs and their corresponding branched-chain α-keto acids (BCKAs) are not only essential building blocks for proteins but also act as significant signaling molecules, particularly in the context of metabolic health and disease[1]. The metabolism of (S)-3-methyl-2-oxovalerate is intrinsically linked to mitochondrial function, as its oxidative decarboxylation occurs within the mitochondrial matrix, feeding into the tricarboxylic acid (TCA) cycle[1].

Disruptions in BCAA and BCKA metabolism are implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex[1]. This leads to the accumulation of BCKAs, including (S)-3-methyl-2-oxovalerate, with resulting neurotoxicity and metabolic disturbances. Conversely, there is growing interest in the therapeutic potential of BCKAs, including their role in nitrogen-sparing therapies for chronic kidney disease.

Understanding the precise effects of this compound on mitochondrial bioenergetics is crucial for elucidating its physiological roles and pathological implications. This guide aims to provide a detailed examination of these effects, supported by experimental evidence and methodologies.

Metabolic Pathway of (S)-3-methyl-2-oxovalerate

The catabolism of isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions, with (S)-3-methyl-2-oxovalerate as a key intermediate. The initial step is a reversible transamination, followed by an irreversible oxidative decarboxylation within the mitochondria.

Effects on Mitochondrial Respiration

Branched-chain keto acids have been shown to modulate mitochondrial oxygen consumption. Studies on isolated mitochondria suggest that BCKAs can inhibit respiration when pyruvate is the substrate, pointing towards an interaction with the mitochondrial pyruvate carrier (MPC).

Quantitative Data on Mitochondrial Oxygen Consumption

The following table summarizes data from a study investigating the effect of a branched-chain keto acid mixture (BCKA-Na), which includes the sodium salt of (S)-3-methyl-2-oxovalerate, on the oxygen consumption rate (OCR) of isolated liver mitochondria.

| Substrate | Treatment | Maximum Respiration (pmol O2/min/µg protein) | % of Control | Reference |

| Pyruvate (10 mM) + Malate (2 mM) | NaCl (Control) | 100 ± 10 | 100% | [2] |

| Pyruvate (10 mM) + Malate (2 mM) | BCKA-Na (100 µM) | 60 ± 8 | 60% | [2] |

| Glutamate (10 mM) + Malate (2 mM) | NaCl (Control) | 95 ± 9 | 100% | [2] |

| Glutamate (10 mM) + Malate (2 mM) | BCKA-Na (100 µM) | 93 ± 11 | ~98% | [2] |

Data are presented as mean ± SEM. BCKA-Na represents a mixture of the sodium salts of α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate.

The data indicates that BCKAs significantly suppress mitochondrial respiration supported by pyruvate, but not by glutamate. This suggests that the inhibitory effect is not on the electron transport chain itself, but rather on the transport of pyruvate into the mitochondria via the MPC.

Role in Reactive Oxygen Species (ROS) Modulation

(S)-3-methyl-2-oxovalerate has demonstrated antioxidant properties by reducing the levels of reactive oxygen species. This effect has been observed in various cell types under conditions of oxidative stress.

Studies have shown that α-keto-β-methyl-n-valeric acid can diminish ROS induced by hydrogen peroxide (H₂O₂), oxygen/glucose deprivation, or 3-morpholinosydnonimine (SIN-1) in PC12 cells, primary neuronal cultures, and fibroblasts[3]. This suggests a direct ROS scavenging activity or an indirect effect on ROS-producing enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted for the analysis of isolated mitochondria.

Materials:

-

Seahorse XF24 or XF96 Extracellular Flux Analyzer

-

Seahorse XF Cell Culture Microplates

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2

-

Substrates: Pyruvate, Malate, Glutamate

-

This compound stock solution

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

-

Isolated mitochondria

Procedure:

-

Preparation:

-

Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Prepare fresh MAS and substrate solutions on the day of the experiment.

-

-

Mitochondria Plating:

-

Thaw isolated mitochondria on ice.

-

Resuspend mitochondria in cold MAS at the desired concentration (e.g., 10 µg of mitochondrial protein per well).

-

Add the mitochondrial suspension to each well of the Seahorse XF microplate.

-

Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

-

Add warm (37°C) MAS containing the desired substrates (e.g., 10 mM pyruvate and 2 mM malate) to each well.

-

-

Treatment:

-

Prepare different concentrations of this compound in MAS.

-

Load the compound into the appropriate ports of the sensor cartridge.

-

-

Seahorse Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer and initiate the protocol.

-

The protocol typically involves sequential injections of:

-

This compound or vehicle control.

-

ADP to stimulate State 3 respiration.

-

Oligomycin to inhibit ATP synthase and measure State 4o respiration (proton leak).

-

FCCP to uncouple respiration and measure maximal respiratory capacity.

-

Rotenone and Antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis:

-

Normalize OCR data to the amount of mitochondrial protein per well.

-

Calculate basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1.

Materials:

-

Fluorescence microscope or plate reader

-

JC-1 dye

-

Cell culture medium

-

This compound

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

-

Cultured cells of interest

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a suitable format (e.g., 96-well plate or chamber slides).

-

Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (CCCP).

-

-

JC-1 Staining:

-

Prepare a working solution of JC-1 in pre-warmed cell culture medium (typically 1-10 µM).

-

Remove the treatment medium from the cells and add the JC-1 staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope with filters for green (monomeric JC-1, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.

-

Alternatively, measure the fluorescence intensity in a plate reader.

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Drug Development Implications

The dual role of (S)-3-methyl-2-oxovalerate as a key metabolite and a potential modulator of mitochondrial function presents several avenues for drug development.

-

Metabolic Disorders: For conditions like MSUD where BCKAs accumulate, understanding their inhibitory effects on mitochondrial targets such as the MPC is crucial for developing therapeutic strategies aimed at mitigating cellular energy deficits.

-

Neurodegenerative Diseases: The antioxidant properties of (S)-3-methyl-2-oxovalerate suggest its potential as a neuroprotective agent in diseases characterized by oxidative stress.

-

Chronic Kidney Disease: The use of keto analogues of essential amino acids, including (S)-3-methyl-2-oxovalerate, in low-protein diets for patients with chronic kidney disease is an established therapeutic approach. A deeper understanding of their mitochondrial effects could lead to improved formulations and patient outcomes.

Conclusion

This compound is a multifaceted molecule with significant implications for mitochondrial function. While its role in isoleucine catabolism is well-established, emerging evidence highlights its ability to modulate mitochondrial respiration and act as an antioxidant. Further research is warranted to fully elucidate the dose-dependent effects of this compound on mitochondrial bioenergetics and to explore its therapeutic potential in a range of metabolic and neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this important metabolic intermediate.

References

- 1. This compound | 51828-96-7 | Benchchem [benchchem.com]

- 2. Branched-chain keto acids inhibit mitochondrial pyruvate carrier and suppress gluconeogenesis in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha-keto-beta-methyl-n-valeric acid diminishes reactive oxygen species and alters endoplasmic reticulum Ca(2+) stores - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport of Calcium (S)-3-methyl-2-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the branched-chain keto acid (BCKA) (S)-3-methyl-2-oxovaleric acid (also known as α-keto-β-methylvalerate), is a key metabolic intermediate in the catabolism of the essential amino acid isoleucine.[1] Its role in cellular metabolism and its therapeutic applications, particularly in the management of chronic kidney disease, have garnered significant interest. Understanding the mechanisms governing its entry into cells is paramount for elucidating its physiological functions and optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport of (S)-3-methyl-2-oxovalerate, with a focus on the transporters involved, kinetic parameters, and detailed experimental protocols for its study.

Core Concepts: Cellular Transport of (S)-3-methyl-2-oxovalerate

The cellular uptake of (S)-3-methyl-2-oxovalerate is primarily mediated by a family of proton-coupled monocarboxylate transporters (MCTs). These transporters facilitate the movement of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across biological membranes. The transport of (S)-3-methyl-2-oxovaleric acid is, therefore, intrinsically linked to the expression and activity of MCT isoforms in different cell types.

The Monocarboxylate Transporter (MCT) Family

The MCT family, encoded by the SLC16A gene family, consists of 14 members. Of these, MCT1 (SLC16A1), MCT2 (SLC16A7), and MCT4 (SLC16A3) are the most well-characterized in the context of monocarboxylate transport.[2][3] These transporters exhibit distinct substrate affinities and tissue distribution, which dictates their specific physiological roles.

-

MCT1: A ubiquitously expressed transporter with a moderate affinity for monocarboxylates. It is involved in both the uptake and efflux of substrates depending on the concentration gradients.

-

MCT2: A high-affinity transporter, particularly for pyruvate. Its expression is more restricted, with notable levels in neurons, testes, and kidney tubules.[4][5]

-

MCT4: A low-affinity, high-capacity transporter primarily responsible for the efflux of lactate from highly glycolytic cells, such as white muscle fibers and cancer cells.

Research on the transport of branched-chain α-keto acids (BCKAs) like α-ketoisocaproate (KIC) and α-ketoisovalerate, which are structurally similar to (S)-3-methyl-2-oxovalerate, strongly implicates MCT1 and MCT2 as the primary transporters. The uptake of these BCKAs is sensitive to the classical MCT inhibitor, α-cyano-4-hydroxycinnamate.

Quantitative Data on Transporter Kinetics

Direct kinetic data for the transport of (S)-3-methyl-2-oxovalerate by specific MCT isoforms is limited in the current literature. However, data from related branched-chain α-keto acids provide valuable insights into the potential transport kinetics. The following table summarizes the available kinetic parameters for the transport of relevant monocarboxylates by MCT isoforms.

| Transporter | Substrate | Cell Type/System | K_m (mM) | K_i (µM) | Reference |

| Hepatocyte MCT | α-ketoisocaproate | Rat Hepatocytes | - | 270 | [1] |

| Hepatocyte MCT | α-ketoisovalerate | Rat Hepatocytes | - | 340 | [1] |

| MCT1 | L-Lactate | Rat Hepatocytes | 4.7 | - | [1] |

| MCT1 | Pyruvate | Rat Hepatocytes | 1.3 | - | [1] |

| MCT2 | Pyruvate | Human (cloned) | 0.025 | - | [6] |

| MCT1 | L-Lactate | Ehrlich Lettré tumor cells | ~3.5-5 | - | |

| MCT2 | L-Lactate | Xenopus oocytes | ~0.7 | - | |

| MCT4 | L-Lactate | Various | ~28-34 | - |

Signaling Pathways and Metabolic Fate

Upon cellular entry, (S)-3-methyl-2-oxovalerate is rapidly transaminated to L-isoleucine, a reaction catalyzed by branched-chain aminotransferases (BCATs). This conversion is a crucial step in branched-chain amino acid metabolism and contributes to the cellular pool of essential amino acids. The subsequent catabolism of isoleucine generates acetyl-CoA and succinyl-CoA, which enter the citric acid cycle for energy production.

Experimental Protocols

Radiolabeled Uptake Assay for (S)-3-methyl-2-oxovalerate

This protocol describes a method to measure the uptake of radiolabeled (S)-3-methyl-2-oxovalerate into cultured cells.

Materials:

-

Cell line of interest (e.g., Caco-2, HepG2, or a cell line overexpressing a specific MCT isoform)

-

Cell culture medium and supplements

-

[1-14C]-(S)-3-methyl-2-oxovalerate (or other suitable radiolabeled form)

-

Unlabeled this compound

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

-

Ice-cold stop solution (e.g., PBS with 0.5% BSA)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

-